Product packaging for 3-Azido-2-methylbenzonitrile(Cat. No.:CAS No. 188867-90-5)

3-Azido-2-methylbenzonitrile

Cat. No.: B14240999
CAS No.: 188867-90-5
M. Wt: 158.16 g/mol
InChI Key: AQWLWVFETXYRFT-UHFFFAOYSA-N
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Description

3-Azido-2-methylbenzonitrile is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis. It features two key reactive sites: an azido ( -N₃ ) group and a benzonitrile core with a methyl substituent. The azido group makes this compound an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," which is widely used for the efficient and reliable construction of 1,2,3-triazole linkages in bioconjugation, polymer science, and library synthesis for drug discovery . The methylbenzonitrile scaffold is a recognized pharmacophore in the development of therapeutic agents. Research on closely related structures has shown that the methylbenzonitrile moiety is a critical component in potent dual A2A/A2B adenosine receptor antagonists, which are being investigated for innovative cancer immunotherapies . The integration of these two features makes this compound a valuable bifunctional building block. It can be used to introduce both the methylbenzonitrile motif and a click-compatible handle into a target molecule, thereby facilitating the synthesis of complex chemical entities for biological evaluation. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this azide-containing compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4 B14240999 3-Azido-2-methylbenzonitrile CAS No. 188867-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188867-90-5

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-azido-2-methylbenzonitrile

InChI

InChI=1S/C8H6N4/c1-6-7(5-9)3-2-4-8(6)11-12-10/h2-4H,1H3

InChI Key

AQWLWVFETXYRFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=[N+]=[N-])C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Azido 2 Methylbenzonitrile and Its Analogs

Strategies for the Direct Introduction of the Azide (B81097) Group

Direct azidation is a fundamental approach to synthesizing aryl azides. This involves the introduction of the azide group (N₃) onto the aromatic ring through several distinct chemical pathways.

Nucleophilic Displacement Reactions for Azide Formation

Nucleophilic substitution is a cornerstone of synthetic chemistry for forming aryl azides. In this method, a suitable leaving group on the aromatic ring, such as a halide, is displaced by an azide ion. The azide ion (N₃⁻), typically from a salt like sodium azide (NaN₃), acts as the nucleophile. masterorganicchemistry.com This reaction is generally conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which facilitates the substitution process. masterorganicchemistry.comwiley-vch.de For the synthesis of 3-azido-2-methylbenzonitrile, a precursor like 3-bromo-2-methylbenzonitrile (B1292480) or 3-fluoro-2-methylbenzonitrile (B64138) would be treated with sodium azide. The electron-withdrawing nature of the nitrile group can activate the aromatic ring, making it more susceptible to nucleophilic attack. google.com

In a related context, the synthesis of 4-(azidomethyl)benzonitrile (B1310577) from 4-(bromomethyl)benzonitrile is achieved through nucleophilic substitution with sodium azide in DMSO, resulting in a high yield. wiley-vch.de Similarly, the synthesis of various triazole-pyrimidine-methylbenzonitrile derivatives relies on intermediates formed via nucleophilic substitution with reagents like azidotrimethylsilane (B126382) (TMSN₃). nih.gov

Table 1: Representative Nucleophilic Displacement for Azide Formation

Starting MaterialAzide SourceSolventTypical ConditionsProductReference
Alkyl/Aryl Halide (e.g., 3-Bromo-2-methylbenzonitrile)Sodium Azide (NaN₃)DMSO or AcetonitrileRoom Temperature to mild heatingAlkyl/Aryl Azide (e.g., this compound) masterorganicchemistry.comwiley-vch.de
4-(Bromomethyl)benzonitrileSodium Azide (NaN₃)DMSORoom Temperature, 3h4-(Azidomethyl)benzonitrile wiley-vch.de

Formal C-H Azidation Approaches for Substituted Benzonitriles

A more modern and atom-economical approach involves the direct azidation of a carbon-hydrogen (C-H) bond. This method avoids the need for pre-functionalized starting materials like aryl halides. Transition metal catalysis, particularly with copper or rhodium, is often employed for this transformation. mdpi.com For instance, copper-catalyzed azidation of anilines has been developed where a primary amine directs the ortho-azidation, highlighting the potential for regioselective synthesis. acs.org While direct C-H azidation of this compound is not explicitly detailed in the provided results, the methodology has been applied to various aromatic systems. For example, dirhodium catalysts have been used for the direct and regioselective C-H azidation of aromatic aldehydes. mdpi.com Similarly, copper photoredox catalysis enables the azidation of benzylic C-H positions. acs.org These methodologies suggest that a direct C-H azidation of 2-methylbenzonitrile could be a viable, albeit challenging, route to selectively form the 3-azido isomer.

Diazotization-Azidodediazoniation of Anilines to Yield Aryl Azides

The Sandmeyer-type reaction, involving diazotization of an aniline (B41778) followed by substitution with an azide, is a classical and reliable method for preparing aryl azides. scielo.br This two-step, one-pot process begins with the conversion of a primary aromatic amine to a diazonium salt using a nitrite (B80452) source (like sodium nitrite) in an acidic medium. The resulting diazonium salt is then treated with an azide source, such as sodium azide, to yield the corresponding aryl azide.

For the synthesis of this compound, the starting material would be 3-amino-2-methylbenzonitrile. This aniline derivative is first diazotized, and the subsequent addition of sodium azide displaces the diazonium group (N₂⁺) to form the desired product. This method has been successfully applied to a wide range of aromatic amines, tolerating both electron-donating and electron-withdrawing groups, and often provides very good yields under mild conditions. scielo.brscielo.br

Table 2: Diazotization-Azidodediazoniation Reaction Scheme

Starting MaterialStep 1 ReagentsIntermediateStep 2 ReagentProductReference
3-Amino-2-methylbenzonitrileNaNO₂, H₂SO₄/H₂O2-Cyano-6-methylbenzenediazonium saltSodium Azide (NaN₃)This compound scielo.brscielo.br

Cross-Coupling Reactions in the Synthesis of Azidobenzonitrile Frameworks

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures like those found in substituted azidobenzonitriles.

Palladium-Catalyzed Coupling Protocols

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. rsc.orgmdpi.com These protocols can be used to construct the benzonitrile (B105546) skeleton before or after the introduction of the azide group. For instance, a synthetic route towards triazole-pyrimidine-methylbenzonitrile derivatives starts with 3-bromo-2-methylphenylacetonitrile. nih.gov This compound undergoes a palladium-catalyzed reaction to install a boronic ester, which is then used in subsequent coupling steps. nih.gov While this example uses a precursor to the nitrile, palladium catalysis is broadly applicable. The synthesis of isatins has been achieved through palladium-catalyzed reactions involving 2-azidobenzonitrile (B1276813) derivatives, demonstrating the compatibility of the azide group with these conditions. researchgate.net

Suzuki Coupling Reactions for Aryl-Pyrimidine Linkages

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. sci-hub.se This reaction is particularly valuable for linking aryl or heteroaryl groups. In the context of synthesizing complex molecules containing the 2-methylbenzonitrile scaffold, the Suzuki coupling is a key step.

Research into dual A2A/A2B adenosine (B11128) receptor antagonists describes the synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile. nih.gov This intermediate is formed via a Suzuki coupling reaction between a boronic ester derivative of 2-methylbenzonitrile and 4,6-dichloro-2-pyrimidinamine, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov This demonstrates the effective use of Suzuki coupling to link the methylbenzonitrile unit to a pyrimidine (B1678525) ring. nih.govmdpi.com The resulting compound can then be further functionalized, for example, by converting the nitrile group and another substituent into a triazole ring via cycloaddition with an azide. nih.gov The robustness of the Suzuki coupling allows for its application on substrates with various functional groups and is a favored method for creating aryl-heteroaryl bonds in medicinal chemistry. sci-hub.seorganic-chemistry.org

Table 3: Example of Suzuki Coupling for an Aryl-Pyrimidine Linkage

Aryl ComponentPyrimidine ComponentCatalystBaseSolvent/ConditionsProductReference
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile4,6-Dichloropyrimidin-2-aminePd(PPh₃)₄K₂CO₃DMF/Water, heated3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile nih.gov

Sonogashira Cross-Coupling Reactions for Alkyne Introduction

The Sonogashira reaction is a powerful and widely utilized cross-coupling method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base, often under mild conditions such as room temperature and in aqueous media. wikipedia.orglibretexts.org Its utility is prominent in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

For the synthesis of analogs of this compound, the Sonogashira coupling offers a direct method to introduce alkyne functionalities. This would typically involve the coupling of a terminal alkyne with a halogenated precursor, such as 3-bromo-2-methylbenzonitrile or 3-iodo-2-methylbenzonitrile. A significant advantage of modern Sonogashira protocols is the high degree of functional group tolerance. Research has demonstrated that a dual catalytic system of gold and palladium exhibits extreme functional group tolerance, successfully coupling substrates that contain sensitive groups, including azides. organic-chemistry.org This is crucial as it allows for the alkynylation reaction to be performed on a molecule that already contains the azido (B1232118) group, without it reacting.

To circumvent issues associated with the traditional copper co-catalyst, such as the undesirable homocoupling of alkynes (Glaser coupling), copper-free Sonogashira variants have been developed. organic-chemistry.orgnih.gov These methods often employ alternative catalytic systems or optimized reaction conditions. For instance, a robust aminopyrimidine-palladium(II) complex has been discovered for copper-free Sonogashira cross-coupling in aqueous media, which is suitable for biological applications and demonstrates the reaction's adaptability. nih.gov Another approach combines gold and palladium catalysts, where the gold(I) species activates the alkyne, preventing homocoupling and increasing reaction efficiency under mild conditions. organic-chemistry.org

Table 1: Comparison of Sonogashira Coupling Conditions for Alkyne Introduction

Catalyst SystemKey Features & AdvantagesCompatibility with AzidesReference(s)
Classic Pd/Cu Well-established, versatile for various aryl/vinyl halides and alkynes.Requires careful condition control to avoid side reactions with the azide group. wikipedia.orglibretexts.org
Copper-Free (e.g., Pd-aminopyrimidine) Avoids alkyne homocoupling; can be performed in aqueous media.High, suitable for functionalizing biomolecules with azide handles. nih.govnih.gov
Dual Au/Pd High selectivity and functional group tolerance; eliminates need for copper.Excellent tolerance reported for azide groups. organic-chemistry.org

Azide-Free Synthetic Routes to Triazole-Containing Benzonitriles

Exploration of Azide-Free Protocols for 1,2,3-Triazole Synthesis

A prominent azide-free strategy involves the use of N-tosylhydrazones as key precursors. ijsrst.comresearchgate.net In one such protocol, 1,2,3-triazoles are synthesized from the reaction of α,α-difluoro-N-tosylhydrazones and amines, proceeding through a C-F bond cleavage. researchgate.net This method is efficient and demonstrates excellent functional group compatibility. researchgate.net Other approaches utilize tosylhydrazones in metal-free, oxidative formal [4+1] cycloadditions with anilines to produce 1,2,3-triazoles. ijsrst.com

Another innovative azide-free route involves a one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α-ketoacetals and amines. organic-chemistry.orgorganic-chemistry.org This method is notable for not requiring metals, azides, or external oxidants, and it tolerates a broad range of functional groups, including nitriles. organic-chemistry.org The use of stable α-ketoacetals allows for a wider substrate scope and higher yields compared to earlier methods using base-sensitive ketones. organic-chemistry.org

Further azide-free methods have been developed that use alternative nitrogen surrogates. For example, an iodine-mediated formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide provides 4-aryl-NH-1,2,3-triazoles without the use of metals or azides. organic-chemistry.org These diverse protocols represent a significant advancement in synthesizing triazole-containing benzonitriles without handling potentially hazardous azido intermediates. researchgate.net

Table 2: Selected Azide-Free Protocols for 1,2,3-Triazole Synthesis

PrecursorsReagents/ConditionsKey AdvantagesReference(s)
α,α-difluoro-N-tosylhydrazones + AminesBasic conditionsHigh efficiency, excellent functional group compatibility. ijsrst.comresearchgate.net
α-Ketoacetals + AminesOne-pot, two-step synthesisMetal-free, azide-free, oxidant-free; broad scope. organic-chemistry.orgorganic-chemistry.org
Methyl ketones + p-Tosylhydrazines + 1-Aminopyridinium iodideIodine-mediated cyclizationMetal-free and azide-free. organic-chemistry.org
Enaminones + Tosylhydrazine + Primary aminesIodine in DMSOMetal-free and azide-free; cascade reaction. tandfonline.com

Controlled Synthesis of Precursors and Intermediates

Preparation of Benzonitrile Starting Materials with Suitable Leaving Groups

The synthesis of this compound typically proceeds via nucleophilic aromatic substitution on a precursor molecule containing a suitable leaving group at the C3 position. Halogens such as fluorine, chlorine, or bromine serve as effective leaving groups. The preparation of these 3-halo-2-methylbenzonitrile starting materials is a critical first step.

The synthesis of such precursors can be challenging due to the presence of the electron-withdrawing nitrile group, which deactivates the aromatic ring towards electrophilic substitution. nih.gov Therefore, indirect methods are often required. One common strategy involves starting with a more activated precursor, such as an aminobenzonitrile derivative. For example, 3-chloro- and 3-bromo-5-methylbenzonitrile (B157054) have been synthesized in a two-step process starting from 4-amino-3-methylbenzonitrile. nih.gov This involves an initial electrophilic halogenation, followed by deamination via reduction of the corresponding diazonium salt. nih.gov Similarly, commercially available starting materials like 4-fluoro-2-methyl-benzonitrile can be used in nucleophilic substitution reactions to build more complex structures before the introduction of the azide. google.com

Handling and Storage Considerations for Azido-Functionalized Intermediates

Organic azides are energy-rich compounds that can be sensitive to heat, light, shock, and pressure, potentially leading to explosive decomposition. stanford.edufsu.edu Therefore, strict safety protocols must be followed when handling and storing azido-functionalized intermediates like this compound.

The stability of an organic azide is highly dependent on its molecular structure. Two key guidelines are often used to assess stability:

Carbon to Nitrogen (C/N) Ratio : The number of nitrogen atoms should generally not exceed the number of carbon atoms. pitt.edu For this compound (C₈H₆N₄), the C/N ratio is 2. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled in small quantities, stored as dilute solutions (≤1 M), and kept at low temperatures. stanford.eduucsb.edu

Rule of Six : This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution within the molecule to render it relatively safe. pitt.edu

Table 3: Safety and Handling Protocols for Azido-Functionalized Intermediates

ParameterGuideline / PrecautionRationaleReference(s)
Storage Store at or below room temperature (-18°C recommended), in the dark, and away from heat, light, shock, and friction. fsu.eduucsb.eduucsb.eduTo prevent the input of external energy that could initiate decomposition. ucsb.edu
Solvents NEVER use halogenated solvents (e.g., dichloromethane, chloroform). ucsb.eduunm.eduPrevents the formation of extremely unstable and explosive di- and tri-azidomethane. ucsb.edu
Acids Avoid contact with strong acids. stanford.eduucsb.eduForms hydrazoic acid (HN₃), which is highly toxic and explosive. stanford.edu
Metals Do not use metal spatulas or allow contact with heavy metals (e.g., Cu, Pb). stanford.eduunm.eduCan form highly shock-sensitive and explosive heavy metal azide salts. stanford.eduucsb.edu
Purification Avoid distillation or sublimation. Limit purification to extraction and precipitation. Use column chromatography with caution. ucsb.eduHeat and friction from these methods can cause decomposition. stanford.eduucsb.edu
Glassware Avoid ground glass joints where possible. stanford.educase.eduFriction can initiate detonation.
Scale Always work on the smallest scale possible and perform a small-scale test run first. ucsb.eduTo determine the nature of the product and minimize risk.
PPE Wear appropriate PPE, including a lab coat, safety glasses/goggles, and suitable gloves. A blast shield is highly recommended. stanford.eduucsb.eduunm.eduTo protect against potential explosions, splashes, and skin contact.

Green Chemistry Principles in Azidobenzonitrile Synthesis

The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are safer and more sustainable. sigmaaldrich.comacs.org These principles are highly relevant to the synthesis of azidobenzonitriles and their derivatives.

Prevention and Atom Economy : Green chemistry emphasizes preventing waste over treating it later. sigmaaldrich.com This is linked to the principle of Atom Economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org The classic azide-alkyne cycloaddition to form a triazole is an excellent example of high atom economy, as all atoms from the azide and alkyne are incorporated into the triazole ring product.

Less Hazardous Chemical Syntheses and Inherently Safer Chemistry : This principle encourages using and generating substances with minimal toxicity. sigmaaldrich.com A core tenet is to design for accident prevention. sigmaaldrich.com The development of azide-free synthetic routes to triazoles is a direct application of this principle, as it avoids the handling and isolation of potentially explosive organic azide intermediates. ijsrst.comorganic-chemistry.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. acs.org The Sonogashira coupling and many modern triazole syntheses rely on palladium, copper, or other metal catalysts, which align with this principle. organic-chemistry.orgmdpi.com

Safer Solvents and Auxiliaries : The choice of solvent is crucial, as they often constitute the bulk of chemical waste. nih.gov Green chemistry promotes the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or bio-derived solvents like cyclopentyl methyl ether (CPME) in place of volatile organic compounds. nih.govresearchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Developing highly selective catalysts that can react with one functional group while leaving others untouched helps to eliminate the need for protection/deprotection steps. acs.org

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The development of highly active catalysts that allow reactions like the Sonogashira coupling to proceed at room temperature is a key advancement in this area. wikipedia.org

By integrating these principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more environmentally sustainable. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. asianpubs.orgcem.com The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and promote cleaner chemistries. asianpubs.org This methodology has been successfully applied to a wide range of organic transformations, including the synthesis of nitriles and azides, which are the key functional groups in this compound.

The synthesis of aryl nitriles, for instance, can be efficiently achieved through microwave-assisted methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. Under microwave irradiation, these reactions can be completed in minutes with very high yields, a significant improvement over the hours or even days required with traditional thermal heating. acs.org For example, the conversion of various aryl bromides to their corresponding nitriles has been demonstrated using palladium catalysts, with reaction times as short as two minutes. acs.org Another efficient one-pot synthesis of nitriles from aldehydes using hydroxylamine (B1172632) hydrochloride in the presence of a P2O5/SiO2 reagent under solvent-free microwave conditions has also been reported, with reactions completing in just one minute. tandfonline.com

Similarly, the synthesis of aryl azides from aryl halides is amenable to microwave-assisted techniques. Copper-catalyzed reactions of aryl halides with sodium azide under microwave irradiation provide a rapid and efficient route to aryl azides. organic-chemistry.org Optimization of these reactions has involved screening various ligands, solvents, and catalyst concentrations to achieve high yields in short reaction times. organic-chemistry.org For instance, using a copper(I) iodide catalyst with a 1,2-diamino ligand in an ethanol (B145695)/water mixture, aryl halides can be converted to aryl azides with full conversion in 30 minutes at 100 °C under microwave irradiation. organic-chemistry.org Microwave energy has also been shown to promote the nucleophilic substitution of alkyl halides with alkali azides in aqueous media, highlighting a greener chemistry approach by avoiding toxic organic solvents. organic-chemistry.org

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the principles from the synthesis of related analogs can be applied. A plausible route could involve a two-step microwave-assisted process starting from a suitable precursor, such as 2-methyl-3-bromobenzonitrile or 3-bromo-2-methylaniline. In the former case, a microwave-assisted nucleophilic aromatic substitution with an azide source could be employed. In the latter, a Sandmeyer-type reaction followed by a microwave-assisted cyanation could yield the target compound.

The following tables summarize findings from research on microwave-assisted synthesis of compounds with similar functional groups.

Table 1: Microwave-Assisted Synthesis of Aryl Nitriles from Aryl Bromides

EntryAryl BromideCatalystSolventTime (min)Yield (%)
14-BromotoluenePd(PPh₃)₄DMF295
24-BromoanisolePd(PPh₃)₄DMF298
31-BromonaphthalenePd(PPh₃)₄DMF2.592
42-BromopyridinePd(PPh₃)₄DMF2.585

Data compiled from studies on palladium-catalyzed cyanation reactions under microwave irradiation. acs.org

Table 2: Microwave-Assisted Synthesis of Aryl Azides from Aryl Halides

EntryAryl HalideCatalystLigandSolventTime (min)Temperature (°C)Yield (%)
14-IodoanisoleCuIN,N'-DimethylethylenediamineEtOH/H₂O30100>99
24-BromoacetophenoneCuIN,N'-DimethylethylenediamineEtOH/H₂O3010095
31-Chloro-4-nitrobenzeneCuIN,N'-DimethylethylenediamineEtOH/H₂O3010098
43-BromopyridineCuIN,N'-DimethylethylenediamineEtOH/H₂O3010080

Data based on copper-catalyzed azidation of aryl halides under microwave conditions. organic-chemistry.org

The efficiency and rapidity of microwave-assisted synthesis make it a highly attractive method for the preparation of complex organic molecules like this compound and its analogs, offering a pathway to novel compounds for various research applications.

Reactivity Profiles and Mechanistic Investigations of 3 Azido 2 Methylbenzonitrile

Cycloaddition Reactions Involving the Azide (B81097) Moiety

The azide group is a classic 1,3-dipole, making it an excellent participant in 1,3-dipolar cycloaddition reactions. This type of reaction is fundamental to the principles of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, transforming azides and terminal alkynes into 1,2,3-triazoles. nih.govrsc.org For a substrate like 3-Azido-2-methylbenzonitrile, the azide group readily reacts with various terminal alkynes in the presence of a copper(I) catalyst. The reaction is significantly accelerated compared to the uncatalyzed thermal process, which often requires high temperatures and yields mixtures of isomers. nih.gov The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. mdpi.com

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide and a terminal alkyne almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govmdpi.com In the context of this compound reacting with a generic terminal alkyne (R-C≡CH), the product would be 1-(2-cyano-6-methylphenyl)-4-substituted-1H-1,2,3-triazole. This high degree of regiocontrol contrasts sharply with the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The CuAAC is a stereoconservative process, meaning the stereochemistry of the substrates is retained in the product. organic-chemistry.org

The efficiency of the CuAAC reaction can be fine-tuned by optimizing various parameters, which is crucial when working with diverse and complex substrates. Key factors include the copper source, ligands, solvents, and temperature.

Copper Source: Copper(I) is the active catalytic species. It can be introduced directly using salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.gov More commonly, it is generated in situ from a more stable copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent. nih.gov Sodium ascorbate (B8700270) is the most widely used reductant for this purpose, particularly in biological applications. nih.govnih.gov

Ligands: The performance and stability of the copper catalyst are often enhanced by the use of chelating ligands. Ligands can prevent copper precipitation, mitigate catalyst poisoning, and accelerate the reaction rate. nih.gov

Solvents: CuAAC reactions are robust and can be performed in a wide array of solvents, including organic solvents like DMF and aqueous systems, which enhances their utility in bioconjugation. nih.govnih.gov

Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating or microwave irradiation can be employed to reduce reaction times, especially for less reactive substrates. nih.govmdpi.com

Table 1: Representative Conditions for CuAAC with Aryl Azides
Azide SubstrateAlkyne SubstrateCatalyst SystemSolventConditionsYieldReference
Benzyl AzidePhenylacetyleneCuBr (0.5 mol%)NeatRT, 5 min>95% acs.org
Aromatic AzidesPropargyl Bromide DerivativesCuSO₄·5H₂O, Sodium AscorbateDMFRTExcellent nih.gov
Aryl AzidesTerminal AlkynesCuSO₄·5H₂O, Ascorbic AcidEtOH/H₂O80 °CGood-Excellent nih.gov
Sodium Azide (forms HN₃ in situ)PhenylacetyleneCuI (10 mol%), TBTA, Sodium AscorbateDMF/Formic Acid80 °C, 24h85% acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC that utilizes highly strained cyclooctynes. thieme-connect.de The reaction rate of SPAAC is profoundly influenced by the electronic nature of the azide. For this compound, the presence of the electron-withdrawing nitrile group (-C≡N) classifies it as an "electron-deficient" aryl azide.

Research has shown that electron-deficient aryl azides exhibit tremendously accelerated reaction rates in SPAAC when reacted with aliphatic cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN). nih.govsynaffix.com This acceleration is attributed to a shift in the reaction mechanism from a normal-electron-demand to an inverse-electron-demand pathway. thieme-connect.descm.com In this inverse-demand mechanism, the highest occupied molecular orbital (HOMO) of the alkyne interacts with the lowest unoccupied molecular orbital (LUMO) of the azide, an interaction favored by the lowered LUMO energy of the electron-deficient azide. thieme-connect.denih.gov This results in rate constants that can be an order of magnitude higher than those observed for electron-rich or electron-neutral azides. nih.gov

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions
Azide TypeCycloalkyneMechanismApproximate k₂ (M⁻¹s⁻¹)Reference
Standard Organic Azide (e.g., Benzyl Azide)ADIBONormal Electron Demand~0.4 nih.gov
Electron-Deficient Aryl AzideBCNInverse Electron Demand2.0 - 2.9 nih.govsynaffix.com
Ruthenium(II)-Azido ComplexADIBO-~0.069 nih.gov

While the azide moiety of this compound can participate in cycloadditions, its nitrile moiety can also act as a dipolarophile in a Huisgen 1,3-dipolar cycloaddition with an azide source, typically sodium azide (NaN₃) or an organotin azide, to form a 5-substituted-1H-tetrazole. nih.govresearchgate.netscielo.br This transformation converts the benzonitrile (B105546) into a (2-methyl-3-tetrazol-5-yl)phenyl group. The reaction generally requires heat and, for efficient conversion under milder conditions, the use of a catalyst. researchgate.net

A variety of catalytic systems have been developed to facilitate the [3+2] cycloaddition of an azide source to the nitrile group of benzonitrile derivatives. These catalysts activate the nitrile, making it more susceptible to nucleophilic attack by the azide.

Cobalt(II) Complexes: A cobalt(II) complex with a tetradentate ligand has been reported as an efficient homogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex. nih.govacs.org Optimization of solvents showed that DMSO provides excellent yields. nih.govacs.org

Zinc-Based Catalysts: Zinc salts, such as ZnBr₂ or Zn(OAc)₂, are effective Lewis acid catalysts for this transformation. researchgate.net The reaction often proceeds readily in solvents like water or DMF.

Palladium/Cobalt Nanoparticles: Heterogeneous catalysts, such as palladium-cobalt alloy nanoparticles supported on carbon nanotubes (Pd/Co@CNT), have been used to catalyze the reaction between benzonitriles and NaN₃. researchgate.net These systems offer advantages in terms of catalyst recovery and reuse.

Iron-Based Catalysts: Fe(OAc)₂ and silica-supported ferric chloride (FeCl₃-SiO₂) have been documented as catalysts for tetrazole synthesis from nitriles. researchgate.net

Supported Organotin Azides: Polymer-supported organotin azides can serve as both the azide source and a recyclable reagent for the cycloaddition with aromatic nitriles, yielding 5-aryl 1H-tetrazoles with low tin contamination in the final product. scielo.br

Table 3: Catalyst Systems for Tetrazole Synthesis from Benzonitriles and NaN₃
CatalystSubstrateSolventConditionsYieldReference
Co(II)-complex (1 mol%)BenzonitrileDMSO110 °C99% nih.govacs.org
Zn(OAc)₂·2H₂O (10 mol%)BenzonitrileTolueneRefluxVariable researchgate.net
Pd/Co@CNTBenzonitriles--- researchgate.net
Polymer-Supported Organotin AzideAromatic Nitriles--Good scielo.br

Intramolecular Azido-Aryne Cycloadditions for Ring-Fused Systems

The intramolecular cycloaddition of arynes bearing an azido (B1232118) group presents a powerful strategy for the synthesis of novel benzotriazole (B28993) derivatives and other ring-fused heterocyclic systems. nih.gov This approach leverages the in-situ generation of highly reactive aryne intermediates, which then undergo a [3+2] cycloaddition with the tethered azide functionality.

Mechanistic studies indicate that the reaction proceeds through the formation of an aryne, which is then trapped intramolecularly by the azide. This process is a type of 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole. The regioselectivity of the cycloaddition can be influenced by the electronic effects of substituents on the aromatic ring. For instance, electron-withdrawing groups can affect the stereoselectivity of the cycloaddition. nih.gov This methodology has been successfully applied to construct unique benzotriazole libraries from common starting materials. nih.gov

The generation of the aryne intermediate is crucial for the success of these reactions and can be achieved through various methods. One such method involves the photolysis of phthaloyl peroxides, which generates benzyne (B1209423) in situ. This benzyne can then react with organic azides to form benzotriazole derivatives under mild, room temperature conditions. nih.gov

Ring-Chain Isomerism of Azido-Tetrazole Systems

The phenomenon of ring-chain isomerism is well-documented for heterocyclic azides, where an equilibrium exists between the open-chain azido form and a cyclized tetrazole form. unacademy.comyoutube.com This constitutional isomerism is characterized by the reversible cyclization of the azide group with an adjacent nitrogen atom within the heterocyclic core, leading to the formation of a fused tetrazole ring. sci-hub.se The position of this equilibrium is sensitive to several factors, including the electronic nature of substituents, solvent polarity, and temperature. mdpi.comresearchgate.net

The stability of the tetrazole isomer relative to the azide form is influenced by the aromaticity of the resulting fused ring system. researchgate.net In many cases, the tetrazole form is energetically more stable. mdpi.com The interconversion between the two forms involves a significant energy barrier. researchgate.net

This equilibrium has practical implications for the reactivity of these compounds. For example, in copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), even if the tetrazole form predominates in solution, the reaction can still proceed smoothly. nih.gov The consumption of the azide isomer in the reaction shifts the equilibrium, eventually leading to the complete conversion of both the azide and tetrazole forms. nih.gov

Solvent Effects on Isomer Stability and Equilibrium

The polarity of the solvent plays a significant role in determining the position of the azido-tetrazole equilibrium. mdpi.comacs.org Generally, an increase in solvent polarity favors the tetrazole isomer. mdpi.comacs.org This is because the tetrazole form is typically more polar than the corresponding azide form, and is therefore better stabilized by polar solvents.

High-level quantum mechanical calculations combined with self-consistent reaction field (SCRF) or Monte Carlo-Free Energy Perturbation (MC-FEP) methods have been used to model and predict the solvent-induced changes on the equilibrium. acs.org Studies on various azido-heterocycles have consistently shown that the azido form is disfavored as the solvent polarity increases. acs.org For instance, in a study of tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the equilibrium was fully shifted toward the tetrazole form in the polar solvent DMSO-d6, while the azido tautomer was not observed. In the less polar solvent CDCl3, a notable equilibrium between the two forms was present. mdpi.com

The following table illustrates the effect of solvent polarity on the azido-tetrazole equilibrium for a series of C-6 azidopurine nucleosides, where a higher dielectric constant (ε) of the solvent correlates with a higher percentage of the tetrazole isomer.

SolventDielectric Constant (ε)% Tetrazole Isomer
CDCl₃ 4.8~20%
CD₂Cl₂ 9.1~80%
Acetone-d₆ 20.7>95%
CD₃CN 37.5>95%
DMSO-d₆ 46.7>95%
Data derived from studies on C-6 azidopurine nucleosides, demonstrating the general trend of solvent effects on the azido-tetrazole equilibrium. nih.gov

Rotational Barriers of the Azido Group and Dipole Moment Influence

The rotational barrier around the C-N bond connecting the azide group to the aromatic ring is another important factor influencing the azido-tetrazole equilibrium. Theoretical studies using ab initio molecular orbital calculations have been employed to determine the height of these rotational barriers. researchgate.net The stability of different conformers (e.g., s-cis and s-trans) and the energy of the transition state for rotation can impact the ease of cyclization to the tetrazole form. researchgate.net

For instance, in 2-azidopyridine (B1249355), the s-cis conformer is slightly more stable than the s-trans conformer. The height of the rotational barrier of the azido group in 2-azidopyridine is significantly larger than in 3-azido and 4-azidopyridine. researchgate.net A lower rotational barrier and a significant increase in the dipole moment of the tetrazole isomer are determining factors in the ring-opening tautomerism. researchgate.net

The electronic nature of substituents on the aromatic ring can also influence the rotational barrier. Electron-withdrawing groups on the pyrimidine (B1678525) ring, for example, have been shown to increase the rotational barriers around the N-Ar bonds in N-(5-substituted-pyrimidin-2-yl)anilines. csic.es This is due to the increased double bond character of the C-N bond resulting from resonance stabilization. csic.es Similarly, protonation of the heterocyclic ring can increase the rotational barrier by several kcal/mol. nih.gov

CompoundRotational Barrier (kcal/mol)
2-Azidopyridine ~7
3-Azidopyridine 3.32
4-Azidopyridine 4.04
Calculated rotational barriers of the azido group in different azidopyridines. researchgate.net

Rearrangement and Ring Expansion Reactions

Azide-Mediated Ring Expansion Strategies

Organic azides are versatile reagents in rearrangement and ring expansion reactions. One of the most well-known reactions is the Curtius rearrangement, where acyl azides rearrange upon heating to form isocyanates. masterorganicchemistry.com These isocyanates can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. This strategy provides a valuable method for converting carboxylic acids into amines. masterorganicchemistry.com

Ring expansion reactions involving azides have also been developed. For example, the reaction of alumoles (aluminacyclopentadienes) with organic azides can lead to the selective formation of six-membered aluminum-nitrogen heterocycles. rsc.org The mechanism of this ring expansion can vary depending on the substituent on the azide, sometimes proceeding with the loss of dinitrogen and incorporation of only the "NR" unit, and other times incorporating the entire azo group. rsc.org

Investigation of Ring Expansion with Aziridines and Unsaturated Compounds

Aziridines, due to their high ring strain, are excellent substrates for ring-expansion reactions with various unsaturated compounds to form a diverse range of heterocyclic compounds. sioc-journal.cnclockss.org These reactions often proceed through a [3+2] cycloaddition mechanism, where the aziridine (B145994) acts as a three-atom synthon. sioc-journal.cn

The reaction of aziridines with unsaturated compounds like olefins, aldehydes, ketones, and nitriles has been extensively studied. sioc-journal.cn For example, a one-pot, two-step synthesis of unsaturated piperidines from 2-keto aziridines has been reported. This involves the reaction with a phosphonium (B103445) ylide to form an intermediate vinyl aziridine, which then undergoes a nih.govcapes.gov.br-sigmatropic shift to afford the ring-expanded piperidine. capes.gov.br

Furthermore, biocatalytic approaches have been developed for the one-carbon ring expansion of aziridines to azetidines. This has been achieved using engineered cytochrome P450 enzymes that catalyze a highly enantioselective acs.orgnih.gov-Stevens rearrangement. nih.gov This enzymatic approach can override the inherent reactivity of the aziridinium (B1262131) ylide intermediates, which might otherwise lead to different reaction pathways. nih.gov

Reductive Transformations of the Azide Group

The azide functional group is a versatile precursor to amines, and its reduction is a fundamental transformation in organic synthesis. Organic azides, such as this compound, can be converted to the corresponding primary amines through various reductive methods. A common and exceptionally mild method for this transformation is the Staudinger reduction. organic-chemistry.org This reaction allows for the use of the azide group (-N₃) as a synthon for the amino group (-NH₂). organic-chemistry.org

The general mechanism for the Staudinger reduction is outlined below:

Phosphazide (B1677712) Formation : The phosphine (B1218219) acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This addition leads to the formation of a linear phosphazide intermediate and the expulsion of dinitrogen (N₂), a thermodynamically favorable process. organic-chemistry.orgwikipedia.org

Iminophosphorane Intermediate : The loss of N₂ from the phosphazide results in the formation of an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org

Hydrolysis : The iminophosphorane is then hydrolyzed by water. This step cleaves the phosphorus-nitrogen double bond, yielding the primary amine and a stable phosphine oxide. organic-chemistry.orgwikipedia.org

This transformation is a key reaction for the azide group in this compound, enabling its conversion to 3-amino-2-methylbenzonitrile.

Reaction Step Reactants Intermediate/Product Byproduct
1. Nucleophilic AttackThis compound, Triphenylphosphine (B44618)Phosphazide-
2. Nitrogen ExpulsionPhosphazideIminophosphoraneN₂
3. HydrolysisIminophosphorane, Water3-Amino-2-methylbenzonitrileTriphenylphosphine oxide

Staudinger Reaction and Phosphazide Formation

The Staudinger reaction, discovered by Hermann Staudinger, is the reaction between an organic azide and a tertiary phosphine or phosphite (B83602) to produce an iminophosphorane (aza-ylide). wikipedia.orgsigmaaldrich.com The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.org This initial step forms a phosphazide intermediate, which is often unstable and readily loses a molecule of diatomic nitrogen (N₂) to form the iminophosphorane. organic-chemistry.org

The reaction stoichiometry is as follows: R₃P + R'N₃ → R₃P=NR' + N₂ wikipedia.org

For this compound, the reaction with a phosphine like triphenylphosphine (PPh₃) would proceed through the mechanism detailed in the table below. The resulting iminophosphorane is a versatile intermediate that can be used in further synthetic steps, such as the aza-Wittig reaction, or hydrolyzed to the corresponding amine as seen in the Staudinger reduction. organic-chemistry.orgsurfacesciencewestern.com

Step Description Reactant 1 Reactant 2 Intermediate Product
1 Nucleophilic additionThis compoundTriphenylphosphineA linear phosphazide-
2 EliminationThe phosphazide intermediate--Iminophosphorane + N₂

In molecules containing multiple azide groups, achieving chemoselectivity in the Staudinger reaction can be challenging. However, selective transformation of one azide group in the presence of others is possible by exploiting differences in steric hindrance and electronic effects. nih.gov Research has shown that in poly-azido compounds, an azide group can be made more reactive if it is influenced by nearby electron-withdrawing groups. nih.gov Conversely, significant steric hindrance around an azide group can prevent or slow its reaction with a phosphine. nih.gov

While transient protecting groups are one strategy, chemoselectivity can often be achieved without them by carefully choosing reagents and reaction conditions. For instance, in the study of bis(azido)phosphines, it was demonstrated that a single Staudinger reaction could occur chemoselectively. surfacesciencewestern.com The reaction of a P(V) bis(azido)phosphine with a tertiary phosphine resulted in the selective formation of a mono(phosphinimino)azidophosphine, leaving the second azide group intact. surfacesciencewestern.com

DFT calculations in these studies suggest that the observed chemoselectivity arises from a combination of factors. surfacesciencewestern.com After the first azide is converted to a phosphinimine, the lowest unoccupied molecular orbital (LUMO) of the resulting molecule becomes energetically unfavorable for a second attack. Furthermore, a negative charge accumulates on the terminal nitrogen of the remaining azide group, disfavoring further nucleophilic attack by the phosphine. surfacesciencewestern.com These principles could be applied to achieve selective reactions in hypothetical poly-azido derivatives of 2-methylbenzonitrile.

Intermolecular Amination of C-H Bonds with Organic Azides

Organic azides, including aryl azides like this compound, are valuable reagents for forming carbon-nitrogen bonds through C-H amination reactions. researchgate.net This transformation typically involves the generation of a highly reactive nitrene intermediate from the azide, which then inserts into a C-H bond. These reactions are often catalyzed by transition metal complexes, with rhodium and iron being notable examples. researchgate.netibs.re.kr

The general process involves the catalytic activation of the organic azide to form a metal-nitrene species. This reactive intermediate can then undergo C-H insertion with a suitable substrate. Intermolecular C-H amination allows for the direct functionalization of otherwise unreactive C-H bonds, providing a powerful tool for synthesizing complex amines. nih.govchemrxiv.org

For example, rhodium-catalyzed C-H amination has been developed for arenes using alkyl azides as the nitrogen source. ibs.re.kr The reaction proceeds with a wide range of substrates and demonstrates excellent functional group tolerance, making it a viable route to medicinally and synthetically important amino compounds. ibs.re.kr Similarly, iron complexes have been shown to catalyze the intermolecular amination of C(sp³)–H bonds using aryl azides. researchgate.net While specific studies on this compound in this context are not detailed, its structure as an aryl azide makes it a potential candidate as a nitrene precursor for such intermolecular C-H amination reactions.

Catalyst System Nitrene Source Substrate Type Bond Formed Reference
Rhodium(III) complexesAlkyl AzidesArenes (with directing groups)Aryl C-N ibs.re.kr
Iron complexesAryl AzidesAlkanes (e.g., dihydroanthracene)Alkyl C-N researchgate.net
Copper complexesN-Fluorobenzenesulfonimide + N-nucleophileBenzylic C-H substratesBenzylic C-N chemrxiv.org

Derivatization and Structural Diversity of Azidobenzonitrile Frameworks

Synthesis of Triazole-Containing Benzonitrile (B105546) Derivatives

The azide (B81097) group of an azidobenzonitrile is a key functional handle for the construction of 1,2,3-triazole rings through [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective method for linking the benzonitrile core to various molecular fragments, enabling the creation of complex molecules with tailored properties. nih.govmdpi.com The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but is recognized for its chemical stability, ability to form hydrogen bonds, and resistance to metabolic degradation, making it a valuable pharmacophore in drug discovery. nih.govbohrium.com

The modularity of the CuAAC reaction is particularly evident in the synthesis of derivatives where the benzonitrile-triazole core is appended with other heterocyclic systems. By reacting an azidobenzonitrile with a terminal alkyne bearing a heterocyclic substituent, a variety of complex hybrid molecules can be readily assembled.

Pyrimidine (B1678525) Derivatives : A series of novel dual A₂A/A₂B adenosine (B11128) receptor antagonists have been designed and synthesized based on a triazole-pyrimidine-methylbenzonitrile core. nih.govresearchgate.net The synthesis involves the copper and sodium L-ascorbate catalyzed azide-alkyne coupling between an appropriately substituted pyrimidine alkyne and an azidobenzonitrile. nih.gov

Quinoline (B57606) Derivatives : The quinoline scaffold, known for its presence in numerous bioactive compounds, has been linked to benzimidazole (B57391) units through a 1,4-disubstituted 1,2,3-triazole linker derived from an azidobenzonitrile. nih.gov This approach utilizes the robust and efficient CuAAC reaction to connect a quinoline-containing alkyne with an azide. nih.govresearchgate.net One-pot syntheses starting from quinoline-based propargyl derivatives, sodium azide, and various halides also yield quinoline-triazole conjugates. tubitak.gov.tr

Pyridine (B92270) Derivatives : The synthesis of oxazolo[4,5-b]pyridine-triazole derivatives has been accomplished, demonstrating the integration of the pyridine ring system into these complex structures. tandfonline.com Additionally, methods for synthesizing bohrium.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine-8-carbonitriles highlight the diverse strategies available for creating pyridine-fused triazole systems. lp.edu.ua

Table 1: Synthesis of Heterocycle-Triazole-Benzonitrile Derivatives

Heterocyclic Moiety Synthetic Approach Key Reagents Reference(s)
Pyrimidine Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Pyrimidine-alkyne, Azidobenzonitrile, Copper catalyst nih.gov, researchgate.net
Quinoline Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Quinoline-alkyne, Azidobenzonitrile, Copper catalyst nih.gov, researchgate.net
Pyridine Multi-step synthesis involving triazole formation Pyridine-containing precursors, Azides tandfonline.com, lp.edu.ua

Beyond complex heterocycles, the triazole ring can be functionalized with a wide range of alkyl and aromatic substituents, allowing for fine-tuning of the molecule's steric and electronic properties. The choice of substituent on the triazole ring can be crucial for biological activity. nih.gov

Aromatic Substituents : A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized as potential PD-1/PD-L1 inhibitors. nih.govbohrium.comacs.org The synthesis involved a multi-step sequence where a biphenyl-containing alkyne was coupled with 3-azidobenzonitrile (B2877565) using click chemistry. bohrium.com Similarly, 1,4-diphenyl-1H-1,2,3-triazoles can be prepared via the Cu(I)-catalyzed cycloaddition of azidobenzonitriles to ethynyl (B1212043) benzonitriles. nih.gov Structure-activity relationship studies have shown that the introduction of electron-rich aromatic rings can significantly enhance cytotoxic activity in certain series. nih.gov

Alkyl Substituents : The synthesis of various N-cyclohexyl and N-isobutyl benzamidine (B55565) derivatives containing a 1,2,3-triazole moiety demonstrates the incorporation of alkyl groups. nih.gov These are typically introduced on other parts of the molecule prior to or after the triazole formation, showcasing the chemical tolerance of the synthetic routes.

Formation of Benzamidine Derivatives from Benzonitriles

The nitrile group of the benzonitrile framework serves as a precursor for the synthesis of benzamidine derivatives. The benzamidine moiety is a significant pharmacophore found in a range of biologically active compounds. The conversion of the nitrile to an amidine can be achieved through several methods, often as a final step after the elaboration of the azide group.

One common route involves a two-step process where the benzonitrile is first reacted with hydroxylamine (B1172632) hydrochloride to form a benzamidoxime (B57231) intermediate. This intermediate is then reduced, for instance through catalytic hydrogenation, to yield the final benzamidine derivative. google.com A more direct, albeit harsher, method involves heating the benzonitrile with ammonium (B1175870) chloride and ammonia (B1221849) in an autoclave at high temperatures and pressures. chemicalbook.com More recently, methods for the direct conversion of nitriles to amidines have been developed, which can be applied to complex molecules, including those already containing a triazole ring. nih.gov For example, novel benzamidine derivatives carrying 1,2,3-triazole moieties have been synthesized, demonstrating the compatibility of the triazole ring with the conditions required for amidine formation. nih.gov

Table 2: Selected Methods for Converting Benzonitriles to Benzamidines

Method Key Reagents Conditions Reference(s)
Pinner Reaction (classical) Alcohol, HCl gas Anhydrous conditions General Method
Via Benzamidoxime Hydroxylamine HCl, then reduction (e.g., H₂, catalyst) Two-step process google.com
High-Pressure Ammonolysis Ammonium chloride, Ammonia High temperature (e.g., 150°C), high pressure chemicalbook.com
Direct Conversion Various modern reagents Often milder conditions nih.gov, mdpi.com

Development of Tetrazole-Substituted Benzonitriles

The nitrile group of an azidobenzonitrile can also undergo a [3+2] cycloaddition reaction with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to form a tetrazole ring. organic-chemistry.orgresearchgate.net This transformation converts the linear nitrile functionality into a planar, five-membered aromatic heterocycle, significantly altering the parent molecule's properties. Tetrazoles are considered to be bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.

The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a well-established "click" reaction. researchgate.net Various catalysts can be employed to facilitate this transformation, including zinc salts, iodine, or silica-supported sodium hydrogen sulfate (B86663). organic-chemistry.orgresearchgate.net The use of catalysts like iodine or NaHSO₄·SiO₂ is advantageous as it avoids toxic heavy metals and the use of explosive hydrazoic acid. organic-chemistry.org The reaction typically proceeds by refluxing the nitrile and sodium azide in a solvent like DMF. In some cases, intramolecular reactions can also lead to tetrazole formation; for instance, the cyano group of an intermediate cyanamide (B42294) can react with an azide anion to form a C-substituted tetrazole. acs.org

Synthesis of Azidobenzonitrile Derivatives for Photoaffinity Labeling

The aryl azide functional group is a premier photoreactive moiety used in photoaffinity labeling. unibo.it Upon irradiation with UV light, the azide group expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into various chemical bonds (e.g., C-H, N-H, O-H) in its immediate vicinity. unibo.it This property allows azidobenzonitrile-derived ligands to be used as probes to identify and map the binding sites of biomolecules like proteins and nucleic acids. nih.govoup.com

For this application, a derivative of azidobenzonitrile is designed to bind non-covalently to a specific biological target. Subsequent UV irradiation triggers the formation of the nitrene, which covalently crosslinks the probe to the target protein. For example, methyl 4-azidobenzoimidate, synthesized from 4-azidobenzonitrile, has been used to prepare photoaffinity polyamines for studying interactions within the ribosome. oup.com Similarly, other azido (B1232118) derivatives have been synthesized for labeling specific carriers and enzymes. nih.gov The 3-azido-2-methylbenzonitrile scaffold provides a valuable starting point for creating such tailored photoaffinity probes.

Creation of Polynitrogen Compounds from Aromatic Nitriles

Aromatic nitriles, in conjunction with azide sources, can serve as starting materials for the synthesis of high-energy, polynitrogen compounds. These materials are of significant interest for their potential as advanced propellants and explosives.

A notable example is the Pb(II)-catalyzed transformation of an aromatic nitrile (4-fluorobenzonitrile) with sodium azide under hydrothermal conditions to produce an open-chain heptanitrogen (N₇³⁻) anion. rsc.orgrsc.org This high-nitrogen species was stabilized within a metal-organic framework (MOF). rsc.org Mechanistic studies indicate that the Lewis acidic Pb²⁺ ion activates the azide anion, which then reacts with the nitrile in a process akin to a Ritter reaction. rsc.org This discovery opens a potential new pathway for the synthesis and stabilization of novel polynitrogen entities. Research in this area also includes the development of methods for creating high-density polynitrogen materials from various nitrogen-containing aromatic heterocycles, such as tetrazoles, which themselves can be synthesized from nitriles. zioc.ru The ultimate goal in this field is the creation of stable, purely nitrogen-based structures, such as the aromatic pentazolate anion (cyclo-N₅⁻). chemistryworld.com

Synthesis of Spirocyclic Compounds from this compound via Ritter-like Reactions Remains an Exploratory Area of Research

The formation of complex spirocyclic frameworks from readily available starting materials is a significant endeavor in synthetic organic chemistry. However, an extensive review of the current scientific literature reveals a notable absence of published research specifically detailing the derivatization of this compound into spirocyclic compounds through Ritter-like reactions.

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from a nitrile and a carbocation source. While the reaction has been adapted for the synthesis of various heterocyclic and spirocyclic systems, its application to substrates like this compound for the construction of spirocycles has not been documented in available scholarly articles.

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. The synthesis of these motifs often requires specialized strategies. General methods for creating spirocyclic compounds include intramolecular alkylations, cycloadditions, and rearrangement reactions.

The potential for a Ritter-like reaction of this compound to yield spirocyclic derivatives would likely depend on the generation of a suitable carbocation within the same molecule, positioned to be trapped intramolecularly by the nitrile group. The presence of the azide and methyl groups on the aromatic ring would influence the electronic and steric environment of the nitrile, potentially impacting its reactivity in a Ritter-type transformation.

Despite the theoretical potential for such a reaction, the lack of empirical data in the form of detailed research findings, reaction conditions, or characterization of resulting spirocyclic products prevents a substantive discussion on this specific topic. The scientific community has yet to publish studies that explore this particular synthetic route. Therefore, the derivatization and structural diversity of azidobenzonitrile frameworks leading to spirocyclic compounds via Ritter-like reactions remains a subject for future investigation rather than a topic of established research.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of 3-Azido-2-methylbenzonitrile. By probing the magnetic environments of the ¹H and ¹³C nuclei, NMR provides definitive information about the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy identifies the distinct types of protons and their connectivity within the molecule. For this compound, the spectrum reveals signals for both the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the azido (B1232118), cyano, and methyl substituents. The methyl protons typically appear as a sharp singlet at a higher field.

**Table 1: Representative ¹H-NMR Spectroscopic Data for this compound**




| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| :--- | :--- | :--- |
| Aromatic-H | 7.42 (t, *J* = 7.9 Hz) | Triplet |
| Aromatic-H | 7.29 (d, *J* = 7.7 Hz) | Doublet |
| Aromatic-H | 7.15 (d, *J* = 7.7 Hz) | Doublet |
| Methyl (-CH₃) | 2.50 | Singlet |

Note: Data is based on spectra recorded in DMSO-d₆. Chemical shifts and coupling constants (J) can vary slightly based on the solvent and instrument frequency.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton. rsc.org Each chemically non-equivalent carbon atom in this compound produces a distinct signal, allowing for the comprehensive assignment of the carbon framework, including the aromatic, nitrile, and methyl carbons. rsc.org The positions of these signals are characteristic of their local chemical environment.

**Table 2: Representative ¹³C-NMR Spectroscopic Data for this compound**




| Carbon Assignment | Chemical Shift (δ, ppm) |
| :--- | :--- |
| Aromatic-C | 140.5 |
| Aromatic-C | 134.1 |
| Aromatic-C | 133.8 |
| Aromatic-C | 127.5 |
| Aromatic-C | 118.5 |
| Nitrile (-CN) | 113.7 |
| Aromatic-C | 105.5 |
| Methyl (-CH₃) | 18.8 |

Note: Data is based on spectra recorded in DMSO-d₆. Assignments are based on typical chemical shift ranges and may require advanced 2D-NMR experiments for unambiguous confirmation. tandfonline.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical method for determining the molecular weight and elemental composition of a compound. Various MS techniques are employed to verify the identity and purity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of the intact molecule. It is particularly useful for confirming the molecular weight of this compound by detecting the protonated molecular ion [M+H]⁺. mdpi.com This method is frequently used in conjunction with liquid chromatography to analyze reaction mixtures and purified products. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. tandfonline.commdpi.com This precision enables the determination of the exact elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. tandfonline.commdpi.com The comparison between the measured exact mass and the calculated theoretical mass serves as a definitive confirmation of the compound's chemical formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is used to assess the purity of volatile samples like this compound and to identify any potential byproducts or impurities. rsc.org The retention time from the GC provides one level of identification, while the mass spectrum of the eluted compound provides structural confirmation. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). scribd.com This method is highly effective for identifying and quantifying compounds in complex mixtures. researchgate.net

Research Findings

In the analysis of this compound, LC-MS serves to determine its molecular weight and provide insights into its structure through fragmentation patterns. The process begins with the injection of the sample into an HPLC system, where it travels through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from any impurities or related compounds.

Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to ionize the molecule without causing significant fragmentation. chromsoc.jp This allows for the detection of the protonated molecule [M+H]⁺ or other adducts. For this compound (molecular formula C₈H₆N₄), the expected mass-to-charge ratio (m/z) for the protonated molecule would correspond to its molecular weight plus the mass of a proton.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million (ppm), which helps in confirming the elemental composition. leeder-analytical.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. While specific experimental data for this compound is not detailed in available literature, the general methodology ensures its unambiguous identification and purity assessment.

Table 1: Expected LC-MS Data for this compound
ParameterDescriptionExpected Value / Information Obtained
Retention Time (t_R)The time taken for the compound to elute from the LC column. It is dependent on the specific column, mobile phase, and flow rate used.A characteristic value under specific chromatographic conditions, used for identification.
Parent Ion (m/z)The mass-to-charge ratio of the intact ionized molecule (e.g., [M+H]⁺).Corresponds to the molecular weight of C₈H₆N₄ (158.17 g/mol) plus a proton: ~159.07.
Fragmentation PatternA set of daughter ions produced by the fragmentation of the parent ion in an MS/MS experiment.Provides structural information, such as the loss of N₂ from the azide (B81097) group or cleavage of the methyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. horiba.com These methods are fundamental for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. vscht.cz An FT-IR spectrum, a plot of transmittance or absorbance versus wavenumber, provides a unique fingerprint of a molecule, revealing its constituent functional groups. acs.org

Research Findings

For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent and diagnostic peaks are those corresponding to the azide (–N₃) and nitrile (–C≡N) functional groups. The asymmetric stretching vibration of the azide group typically gives rise to a strong and sharp absorption band in the region of 2160–2120 cm⁻¹. libretexts.org The nitrile group's stretching vibration appears as a medium to weak, sharp band in the 2260–2220 cm⁻¹ range. scribd.com

Additional characteristic absorptions include those for the aromatic ring and the methyl group. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations produce bands in the 1600–1400 cm⁻¹ region. The presence of a 1,2,3-trisubstituted benzene ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 800–760 cm⁻¹ range. instanano.com

Table 2: Characteristic FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3100–3000C-H StretchAromatic RingMedium to Weak
2980–2850C-H Stretch-CH₃ GroupMedium
2260–2220C≡N StretchNitrileMedium, Sharp
2160–2120N₃ Asymmetric StretchAzideStrong, Sharp
1600–1450C=C StretchAromatic RingMedium to Weak
800–760C-H Out-of-plane Bend1,2,3-Trisubstituted RingStrong

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. plus.ac.at The resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.

Research Findings

Table 3: Expected FT-Raman Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional GroupExpected Intensity
3100–3000Aromatic C-H StretchAromatic RingMedium
2980–2850Aliphatic C-H Stretch-CH₃ GroupMedium
2240–2220C≡N StretchNitrileStrong
2160–2120N₃ Asymmetric StretchAzideMedium to Strong
~1600Aromatic C=C StretchAromatic RingStrong
~1000Aromatic Ring BreathingAromatic RingStrong

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. uol.de By analyzing the pattern of diffracted X-rays from a crystal, one can deduce the precise locations of atoms, bond lengths, and bond angles.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including the precise geometry of the molecule and how molecules are arranged relative to one another in the crystal lattice (crystal packing). uhu-ciqso.es The process requires a high-quality single crystal of the compound. uhu-ciqso.es

Research Findings

To date, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, such an analysis would yield crucial data. The experiment involves mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays. uhu-ciqso.es The resulting diffraction pattern is used to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). brynmawr.edu

Refinement of the diffraction data would provide the exact coordinates of each atom in the molecule, allowing for the precise determination of:

Bond Lengths: e.g., the C-C bonds in the benzene ring, the C-C≡N bond, and the bonds within the azide group.

Bond Angles: e.g., the angles defining the geometry of the substituents relative to the aromatic ring.

Torsion Angles: Describing the planarity of the molecule and the orientation of the azide and methyl groups.

Crystal Packing: Revealing intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds that stabilize the crystal structure.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 4: Information Obtainable from Single-Crystal XRD of this compound
ParameterDescription
Crystal SystemThe crystal family (e.g., monoclinic, orthorhombic) based on unit cell parameters.
Space GroupThe specific symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Molecular GeometryCalculated bond lengths, bond angles, and torsion angles.
Intermolecular InteractionsAnalysis of short contacts between molecules in the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. ncku.edu.tw It is particularly useful for analyzing compounds containing chromophores, which are light-absorbing groups such as aromatic rings and systems with multiple bonds. libretexts.org

Research Findings

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The π-electrons of the aromatic system are the primary chromophore. The presence of the azide and nitrile substituents will influence the energy of the electronic transitions and thus the position of the absorption maxima (λ_max).

Typically, substituted benzenes exhibit two main absorption bands:

A strong absorption band (the E2-band) around 200-230 nm.

A weaker absorption band (the B-band) with fine structure, typically appearing between 230-280 nm. bath.ac.uk

Conjugation and the electronic nature of substituents can cause shifts in these absorption bands. For this compound, the spectrum would be recorded by dissolving the compound in a UV-transparent solvent (like ethanol (B145695) or hexane) and measuring its absorbance across the UV-Vis range. The resulting λ_max values and their corresponding molar absorptivities (ε) provide a characteristic signature for the compound. While specific spectral data is not available, the technique remains a standard method for the qualitative and quantitative analysis of such aromatic compounds. libretexts.orguomustansiriyah.edu.iq

Table 5: Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λ_max Range (nm)ChromophoreNotes
π → π~200–230Aromatic Ring (E2-band)High molar absorptivity (ε).
π → π~230–280Aromatic Ring (B-band)Lower molar absorptivity (ε), may show vibrational fine structure.

Chromatographic Methods for Reaction Monitoring and Purification

Chromatography is a fundamental technique for separating mixtures of compounds. operachem.com This separation is achieved based on the differential distribution of the components between a stationary phase and a mobile phase. libretexts.org For the analysis and purification of this compound, both thin layer chromatography and flash column chromatography are routinely employed.

Thin Layer Chromatography (TLC) serves as a rapid and efficient tool for monitoring the progress of chemical reactions. thieme-connect.comyoutube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points. youtube.com

In the context of synthesizing derivatives of this compound, TLC is performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. amazonaws.comnih.gov A small spot of the reaction mixture is applied to the baseline of the TLC plate. savemyexams.com The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. savemyexams.com As the eluent moves up the plate by capillary action, the components of the mixture are separated based on their polarity. libretexts.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and thus travel shorter distances, corresponding to lower Rf values. libretexts.org The separation can be visualized under UV light, as aromatic compounds like this compound and its derivatives are typically UV-active. savemyexams.comrsc.org

The choice of eluent system is critical for achieving good separation. A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). operachem.com By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to optimize the separation of the spots on the TLC plate. libretexts.org For instance, increasing the proportion of ethyl acetate increases the polarity of the mobile phase, leading to higher Rf values for all components. libretexts.org

Table 1: Representative TLC Conditions for Monitoring Reactions Involving Benzonitrile (B105546) Derivatives

Stationary Phase Mobile Phase (Eluent) Visualization Application
Silica Gel F254 Petroleum ether/Ethyl acetate (5:1 v/v) UV light (254 nm) Monitoring the formation of a substituted benzonitrile derivative. rsc.org
Silica Gel Dichloromethane/Methanol (50:1 to 20:1) UV light Tracking the progress of coupling reactions to form complex benzonitrile-containing molecules. nih.gov

This table provides examples of TLC conditions used for related compounds, illustrating common practices applicable to this compound.

Following the successful synthesis of this compound, purification is often necessary to remove any unreacted starting materials, reagents, or byproducts. Flash column chromatography is a widely used preparative technique for this purpose, offering a faster and more efficient separation than traditional gravity-fed column chromatography. chromatographyonline.com This method utilizes a column packed with a stationary phase, typically silica gel, and a pressurized gas or a pump to force the mobile phase through the column at a higher flow rate. chromatographyonline.comsolubilityofthings.com

The selection of the eluent for flash chromatography is guided by the results obtained from TLC analysis. rochester.edu The solvent system that provides a good separation on the TLC plate, ideally with the desired compound having an Rf value of approximately 0.2 to 0.4, is often a good starting point for the flash column. rochester.edu The crude product mixture is loaded onto the top of the silica gel column and the eluent is passed through. rochester.edu The separated components are collected in fractions as they exit the column. The composition of these fractions is then analyzed, often by TLC, to identify those containing the pure desired product.

For the purification of azido-containing benzonitrile compounds, various solvent systems have been employed. The choice depends on the polarity of the specific target molecule and the impurities present. Often, a gradient elution, where the polarity of the mobile phase is gradually increased over time, is used to effectively separate compounds with different polarities. biotage.com

Table 2: Examples of Flash Column Chromatography Conditions for the Purification of Azido and Benzonitrile Compounds

Stationary Phase Mobile Phase (Eluent) Compound Type Purified
Silica Gel Pentane/Diethyl ether (95:5) An aryl azide derivative. amazonaws.com
Silica Gel Petroleum ether/Ethyl acetate (20:1) An azido-containing heterocyclic compound. rsc.org
Silica Gel Hexane 3-Azidobenzonitrile (B2877565). rsc.org

This table showcases purification conditions for structurally related compounds, providing insight into the methods that would be applicable for purifying this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. iucr.org It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state is a unique functional of the electron density. wiley.com This approach is computationally more tractable than traditional wave-function-based methods, allowing for the accurate study of moderately large molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. acs.orgnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 3-Azido-2-methylbenzonitrile, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. ru.nl The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. uga.edu The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the characteristic stretching of the azide (B81097) (N₃) and nitrile (C≡N) groups. Theoretical studies on related molecules like 2-fluoro-5-methylbenzonitrile (B33194) have shown good agreement between DFT-calculated vibrational frequencies and experimental data. acs.org

Below is an illustrative table of predicted geometric parameters for this compound based on typical values for similar aromatic azides and nitriles.

Interactive Table: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted ValueDescription
Bond LengthC-C (ring)~1.39 ÅAverage aromatic carbon-carbon bond length.
Bond LengthC-CN~1.45 ÅBond connecting the nitrile group to the ring.
Bond LengthC≡N~1.15 ÅTriple bond of the nitrile group.
Bond LengthC-N₃~1.40 ÅBond connecting the azide group to the ring.
Bond LengthN-N (central)~1.24 ÅCentral N-N bond in the azide group.
Bond LengthN-N (terminal)~1.14 ÅTerminal N-N bond in the azide group.
Bond AngleC-C-C (ring)~120°Internal angle of the benzene (B151609) ring.
Bond AngleC-C-CN~121°Angle involving the nitrile substituent.
Bond AngleC-C-N₃~118°Angle involving the azide substituent.
Dihedral AngleC-C-C-N₃~0° or 180°Defines the planarity of the azide group relative to the ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. ajchem-a.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. rsc.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. uni-muenchen.de A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. rsc.org From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity. uni-muenchen.de

For this compound, the HOMO is expected to have significant contributions from the azide group and the π-system of the benzene ring. The LUMO is likely to be a π* orbital distributed over the benzonitrile (B105546) moiety.

Interactive Table: Conceptual Global Reactivity Descriptors

ParameterFormulaSignificance for Reactivity
EHOMO-Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap means higher reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / ηReciprocal of hardness; a measure of polarizability.
Electrophilicity Index (ω)μ² / (2η) where μ = -χMeasures the propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. faccts.de The MEP map illustrates the charge distribution on the surface of the molecule, represented by a color code. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are attractive sites for nucleophiles. nih.gov

For this compound, an MEP map would likely show regions of high negative potential concentrated around the nitrogen atoms of both the azide and nitrile groups, due to the high electronegativity and lone pairs of electrons on these atoms. These sites would be the primary targets for electrophiles or protonation. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, making them potential sites for interaction with nucleophiles. The MEP surface provides a chemically intuitive picture of how the molecule will interact with other charged or polar species. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of electron density distribution by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). wisc.educardiff.ac.uk This method allows for the quantitative analysis of charge transfer and intramolecular delocalization effects. acs.org

In this compound, significant stabilizing interactions would be expected, such as the delocalization of π-electrons from the benzene ring into the antibonding orbitals of the nitrile group (π → π), and interactions involving the lone pairs of the azide nitrogen atoms with the ring's π-system (n → π). These interactions are crucial for understanding the electronic communication between the functional groups and the aromatic ring.

Solvent Effects on Molecular Properties and Reactivity (e.g., Polarizable Continuum Model)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. acs.org In the PCM approach, the solvent is treated as a continuous, polarizable dielectric medium that surrounds a cavity containing the solute molecule. This model allows for the calculation of molecular properties in different solvents.

For this compound, a key chemical property is its equilibrium with the fused tetrazole isomer (4-methyl-4H-tetrazolo[5,1-a]isoindole), formed via intramolecular cycloaddition. Theoretical studies on similar azido-azole systems have shown that the polarity of the solvent plays a crucial role in this equilibrium. acs.org Typically, the tetrazole isomer is more polar than the open-chain azide form. Therefore, polar solvents are expected to stabilize the tetrazole product to a greater extent than the azide reactant, potentially shifting the equilibrium towards the cyclized form. acs.org PCM calculations can quantify these solvation energies and help predict how the reaction equilibrium and rates will change in different media. acs.org

Transition State Characterization in Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. nih.gov

The most significant unimolecular reaction of this compound is the intramolecular [3+2] cycloaddition of the azide group onto the nitrile group, leading to the formation of a fused tetrazole ring system. nih.gov This is a type of Huisgen cycloaddition. Computational chemists can model this reaction pathway by locating the geometry of the transition state (TS) and calculating its energy relative to the reactant.

DFT calculations on similar azide-nitrile cycloadditions suggest that the reaction proceeds through a concerted but highly asynchronous mechanism. nih.gov The transition state would involve the azide group bending and approaching the nitrile carbon. The activation energy for this cyclization can be calculated, providing a theoretical prediction of the reaction's feasibility. Studies on related systems have successfully used DFT to identify these transition states and explain reactivity trends. acs.org Characterizing the transition state for the cyclization of this compound would provide fundamental insight into its thermal stability and its propensity to form the corresponding tetrazole.

In Silico Modeling and Molecular Docking Studies (focused on understanding molecular interactions)

Computational and theoretical studies, particularly in silico modeling and molecular docking, have been instrumental in elucidating the molecular interactions of compounds structurally related to this compound. These investigations provide critical insights into the binding behaviors and structure-activity relationships of derivatives that feature the methylbenzonitrile scaffold.

Detailed molecular docking studies have been conducted on novel dual A2A/A2B adenosine (B11128) receptor (AR) antagonists that are based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov One representative compound from this series, designated as 7i , was the subject of docking simulations to understand its binding modes within the human A2A and A2B adenosine receptors. researchgate.net The goal of these studies was to rationalize the molecule's design and potent activity. nih.gov

The docking results for compound 7i revealed distinct interaction patterns within the binding cavities of both the A2A and A2B receptors. researchgate.net In the A2A adenosine receptor, the quinoline (B57606) portion of the molecule was predicted to form a hydrogen bond with the amino acid residue Asn253. researchgate.net The triazole ring, a common feature in derivatives synthesized from azide precursors, was observed to establish a pi-pi stacking interaction with Phe168. researchgate.net Furthermore, the pyrimidine (B1678525) ring of compound 7i engaged in a pi-pi stacked interaction with Ile274. researchgate.net

For the A2B adenosine receptor, the binding mode of compound 7i showed both similarities and differences. The quinoline moiety was also involved in a hydrogen bond with the corresponding asparagine residue, Asn250. researchgate.net However, the triazole ring formed a pi-pi stacking interaction with His278, while the pyrimidine ring interacted with Phe165 via a pi-pi stacked interaction. researchgate.net A key observation was that the binding pocket of the A2B receptor is deeper than that of the A2A receptor, which influences the orientation and interactions of the antagonist. researchgate.net These molecular modeling studies helped to explain the high inhibitory activity of the compound. nih.gov

The detailed interactions for compound 7i are summarized in the table below.

ReceptorCompound MoietyInteracting ResidueInteraction Type
A2A Adenosine ReceptorQuinolineAsn253Hydrogen Bond
Triazole RingPhe168Pi-Pi Stacking
Pyrimidine RingIle274Pi-Pi Stacked
A2B Adenosine ReceptorQuinolineAsn250Hydrogen Bond
Triazole RingHis278Pi-Pi Stacking
Pyrimidine RingPhe165Pi-Pi Stacked

Beyond protein-ligand docking, computational analysis has also been applied to understand the intrinsic reactivity of related structures. For instance, Density Functional Theory (DFT) calculations were performed to investigate the cycloaddition reactivity of Sondheimer dialkyne variants substituted with a fluoro-benzonitrile group, derived from 3-fluoro-2-methylbenzonitrile (B64138) . nih.gov These quantum mechanical calculations were used to optimize geometries and compute activation free energies for transition states, providing a theoretical basis for experimentally observed reaction rates. nih.govacs.org

Furthermore, the significance of the methylbenzonitrile scaffold in molecular interactions is underscored by experimental data that provides a foundation for in silico models. An X-ray co-crystal structure of a related compound, 3-fluoro-2-methylbenzonitrile 102c , bound to the ligand-binding domain of the Androgen Receptor has been successfully determined (PDB ID: 5T8J). nih.gov The existence of such crystallographic data is invaluable for validating and refining molecular docking protocols and for accurately modeling the interactions of this class of compounds with biological targets. nih.gov

Advanced Applications in Chemical Research

Utilization as Chemical Building Blocks and Intermediates

The distinct reactivity of its functional groups makes 3-Azido-2-methylbenzonitrile a powerful tool for synthetic chemists. It can be used to construct complex molecular architectures and to generate highly reactive species for specialized chemical transformations.

The 2-methylbenzonitrile core of the compound serves as a robust scaffold for building more complex, biologically active molecules. In medicinal chemistry, rigid ring systems are often used as foundational structures to which various functional groups can be attached to explore interactions with biological targets.

A notable example involves the use of a closely related derivative, 3-bromo-2-methylphenylacetonitrile, as a key starting material in the synthesis of dual A2A/A2B adenosine (B11128) receptor (AR) antagonists. nih.gov These antagonists are of interest for cancer immunotherapy. nih.gov The synthesis demonstrates how the methylbenzonitrile framework is a suitable platform for constructing intricate molecules through a series of coupling reactions. nih.gov

Table 1: Synthesis of A₂ AR Antagonists Using a Methylbenzonitrile Scaffold

Step Precursor Reaction Resulting Structure Reference
1 3-bromo-2-methylphenylacetonitrile Borylation with (BPin)₂ 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylphenyl)acetonitrile nih.gov
2 Result of Step 1 Suzuki Coupling Compound 3 (Coupled with 4,6-dichloro-2-pyrimidinamine) nih.gov
3 Compound 3 Sonogashira Cross-Coupling Compound 4 (Alkynylated intermediate) nih.gov

This synthetic pathway highlights the utility of the methylbenzonitrile core as a versatile scaffold, enabling the systematic construction of novel therapeutic candidates. nih.gov The term "scaffold" refers to the core structure of a molecule to which various functional groups can be appended, a common strategy in drug discovery. researchgate.netrsc.orgacs.org

Organic azides are well-established precursors for the generation of nitrenes, which are highly reactive nitrogen analogues of carbenes. wikipedia.orgresearchgate.net this compound can readily form the corresponding 2-cyano-6-methylphenylnitrene upon thermolysis or photolysis, with the expulsion of dinitrogen (N₂) gas. researchgate.netscholaris.ca

The generated nitrene is a potent electrophile with only six valence electrons, making it a valuable reactive intermediate in many organic reactions. wikipedia.org This transient species can undergo various transformations, including:

C-H Insertion: Direct insertion into carbon-hydrogen bonds to form new C-N bonds.

Cycloaddition: Reaction with alkenes to form aziridines.

Ring Expansion/Contraction: Aryl nitrenes can undergo complex rearrangements to form different cyclic structures. wikipedia.org

The use of azides as nitrene precursors is advantageous because dinitrogen is the only byproduct, simplifying purification. researchgate.net Metal-catalyzed nitrene transfer reactions have further expanded the synthetic utility of these intermediates, allowing for greater control and chemoselectivity. nih.gov

Contributions to Materials Science and Chemical Biology

The dual functionality of this compound extends its applications into the realms of materials science and chemical biology, where its photoreactive and coupling capabilities are exploited.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological systems, such as proteins. biologiachile.clnih.gov Aryl azides are among the most common photo-reactive groups used in PAL probes. enamine.net Upon irradiation with UV light, the azide (B81097) group of a molecule like this compound is converted into a highly reactive nitrene. nih.govescholarship.org If the molecule is situated within the binding site of a target protein, this nitrene will rapidly and covalently bond to nearby amino acid residues, permanently "labeling" the protein. biologiachile.cl

Research has demonstrated the practical application of this principle using a probe derived from a precursor to this compound. In one study, a photoaffinity probe was synthesized starting from 2-cyano-3-methylaniline. nih.gov This aniline (B41778) was converted into an aryl azide, which was then used in crosslinking experiments to identify protein targets in whole-cell systems of Group A Streptococcus. nih.gov

Table 2: Photoaffinity Labeling Experiment Using an Azide Probe

Probe Component Function Mechanism Application Example Reference
Aryl Azide (derived from 2-cyano-3-methylaniline) Photoreactive Group Forms a covalent bond with target proteins upon UV irradiation via a nitrene intermediate. Identification of protein targets of antivirulence agents in live bacterial cells. nih.gov

This approach, which combines photo-labeling with bioorthogonal chemistry, allows for the identification of drug targets in their native cellular environment. nih.govnih.gov

While this compound itself is not inherently fluorescent, it serves as a valuable precursor for creating fluorescent materials. The azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rndsystems.com This reaction can be used to link the benzonitrile (B105546) unit to other molecular fragments.

Research on other azido-containing compounds, such as 3-azido-7-hydroxycoumarin, shows that the molecule is non-fluorescent until it undergoes a click reaction to form a triazole, which then becomes intensely fluorescent. rndsystems.comacs.org A similar principle can be applied to this compound. By reacting it with an alkyne-containing fluorophore or another molecule of interest, a new triazole-containing compound is formed, which may exhibit desirable fluorescent properties.

Furthermore, benzonitrile derivatives are known to be building blocks for larger fluorescent systems. For example, benzonitriles can be used in the preparation of 1,3,5-triazine (B166579) compounds, which have applications as organic fluorescence materials. researchgate.netmdpi.com

Nitrogen-rich compounds are a major focus in the field of energetic materials research. sci-hub.se Molecules with a high nitrogen content often have large positive heats of formation and decompose to produce large volumes of nitrogen gas, releasing significant energy. nih.govrsc.org The azido (B1232118) group (-N₃) is a classic "energetic" functional group due to its high nitrogen content and the thermodynamic stability of its N₂ decomposition product. nih.govuni-muenchen.de

While specific studies detailing the use of this compound as a primary explosive are not prominent, its molecular structure contains two nitrogen-rich functionalities: the azide group and the nitrile group (-C≡N). This combination makes it a potential building block or intermediate in the synthesis of more complex, high-energy-density materials (HEDMs). For instance, azido groups are incorporated into energetic plasticizers and metal-organic frameworks (MOFs) to enhance their energetic performance. sci-hub.semdpi.com The synthesis of compounds featuring multiple azido, triazole, and tetrazole rings is a common strategy to maximize nitrogen content and energetic output. nih.gov Therefore, this compound could serve as a synthon, providing both a stable aromatic core and energetic functional groups for the construction of novel nitrogen-rich materials.

Enabling Synthesis of Complex Natural Product Analogs

The quest to synthesize natural products and their analogs is a significant driver of innovation in organic chemistry. These analogs are crucial for conducting structure-activity relationship (SAR) studies, which help in identifying the pharmacophore of a bioactive molecule and optimizing its therapeutic properties. The azide functional group is a key player in this field, often employed in late-stage functionalization to generate diverse libraries of complex molecules from a common advanced intermediate.

The compound this compound serves as a valuable building block in this context. Its aryl azide group can be introduced into a synthetic route and carried through multiple steps before being transformed at a late stage. This strategy allows for the rapid diversification of a core scaffold, producing a range of analogs where the azide is converted into various nitrogen-containing functionalities. For instance, the azide can be smoothly reduced to a primary amine, acylated to form amides, or used in cycloaddition reactions to generate triazoles.

A prominent application of aryl azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and chemoselective ligation of the azide-containing fragment (like this compound) with an alkyne-functionalized partner. This approach is particularly powerful for creating analogs of complex natural products where two large, intricate fragments can be joined together with high fidelity. This method has been applied to generate analogs of various natural product classes, as detailed in the table below.

Table 1: Representative Applications of Azide Functionality in the Synthesis of Natural Product Analogs

Natural Product Class Role of Azide-Containing Building Block Key Transformation Research Focus
Peptides Introduction of unnatural amino acids. Staudinger ligation, Amide bond formation Creating peptidomimetics with enhanced stability or novel functions.
Alkaloids Late-stage functionalization for SAR studies. C-H Amination, Cycloaddition Exploring bioactivity and identifying molecular targets.
Macrolides Fragment coupling via click chemistry. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Assembly of complex macrocyclic structures.
Diterpenes Derivatization at unfunctionalized positions. Rh(II)-catalyzed C-H amination Probing biological mechanisms and identifying cellular targets.

The synthesis of dual A2A/A2B adenosine receptor antagonists provides a relevant example of how a methylbenzonitrile core, coupled with triazole formation from an azide, is used to build complex, biologically active molecules. In such syntheses, a key step involves the azide-alkyne cycloaddition to link the benzonitrile-containing moiety to another part of the molecule, demonstrating the power of this transformation in constructing intricate molecular frameworks for medicinal chemistry.

Exploring Functional Group Transformations beyond Direct Conversion

The azide group in this compound is not merely a precursor to an amine. Its rich chemistry allows for a variety of transformations that lead to the formation of diverse and complex heterocyclic systems, moving well beyond direct functional group conversion.

One of the most powerful reactions of azides is the 1,3-dipolar cycloaddition . While the CuAAC reaction is a prime example, thermal or uncatalyzed cycloadditions with various dipolarophiles can lead to a range of five-membered heterocycles. This reactivity allows chemists to forge new ring systems, which are foundational to many pharmaceuticals and agrochemicals.

The Staudinger ligation , another key transformation, involves the reaction of the azide with a phosphine (B1218219) to form an aza-ylide intermediate. While this reaction is often used to reduce azides to amines (the Staudinger reduction), the intermediate iminophosphorane can be trapped by an intramolecular electrophile. In a molecule like this compound, if other reactive groups are present or introduced, this intermediate could be leveraged to trigger complex cyclization cascades, yielding novel polycyclic structures.

Furthermore, aryl azides are precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. These nitrenes can undergo a variety of reactions, including intramolecular C-H amination , to form new carbon-nitrogen bonds and construct nitrogen-containing heterocycles. For this compound, the nitrene generated from the azide group could potentially react with the ortho-methyl group, leading to fused-ring systems.

The nitrile group itself can also participate in these advanced transformations. For instance, the reaction of nitriles with sodium azide can, in the presence of certain metal catalysts like Pb(II), lead to the formation of polynitrogen structures or tetrazoles, which are themselves valuable functional groups in medicinal chemistry. This reactivity, combined with that of the azide, makes this compound a substrate with significant potential for the discovery of novel chemical transformations.

Table 2: Advanced Functional Group Transformations of the Aryl Azide Moiety

Transformation Reagents/Conditions Intermediate Product Type
1,3-Dipolar Cycloaddition (Click Chemistry) Alkyne, Cu(I) catalyst - 1,2,3-Triazole
Staudinger Ligation Phosphine (e.g., PPh₃), Electrophile Iminophosphorane (Aza-ylide) Amides, Heterocycles
Nitrene Insertion/Cyclization Heat (Thermolysis) or Light (Photolysis) Aryl Nitrene Fused Heterocycles (e.g., from C-H amination)
Schmidt Reaction Lewis or Brønsted Acid, Nucleophile - Ring-expanded heterocycles or substituted anilines

These advanced applications highlight how this compound, by virtue of its strategically placed functional groups, can serve as a powerful tool for chemical biologists and synthetic chemists aiming to create structurally complex and functionally diverse molecules.

Future Research Directions

Expanding the Scope of Azido-Functionalized Benzonitrile (B105546) Chemistry

Future research will likely focus on broadening the range of chemical transformations possible with azido-functionalized benzonitriles. This includes the development of new methods for creating complex molecular architectures. A key area of interest is the use of these compounds as building blocks in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. uwo.canih.gov For instance, the azide (B81097) group can readily participate in cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

Researchers are also exploring post-polymerization modification, where azide-functionalized units are incorporated into polymers and then chemically altered to create materials with tailored properties. nih.govresearchgate.net The development of azide-functionalized nanoclusters, for example, opens up possibilities for new materials with unique optical and chemical properties. uwo.ca

Development of Novel Catalytic Systems for Efficient Transformations

The development of new and efficient catalytic systems is crucial for unlocking the full potential of 3-azido-2-methylbenzonitrile. Current research is exploring the use of various metal-based catalysts to promote transformations of the azido (B1232118) and nitrile groups. Copper-catalyzed reactions, for instance, have shown promise in the formation of triazoles and other nitrogen-containing heterocycles. mdpi.comecust.edu.cn

Future work will likely involve the design of more sophisticated catalysts, including those based on reusable and environmentally friendly materials like chitosan. mdpi.com The goal is to develop catalytic systems that are not only highly efficient but also selective, allowing for precise control over the reaction outcome. Ruthenium-based catalysts have also been shown to be effective in the aerobic oxidative transformation of primary azides to nitriles. researchgate.net

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry is becoming an increasingly powerful tool in chemical research, offering the ability to predict molecular properties and reaction mechanisms. frontiersin.orgcuny.edu For compounds like this compound, computational studies can provide valuable insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) calculations, for example, can be used to predict the geometries, energies, and spectroscopic properties of azido compounds. researchgate.netbibliotekanauki.pl This information can guide the design of new molecules with desired properties and help to elucidate the mechanisms of complex reactions. researchgate.net Computational methods can also be used to screen potential catalysts and reaction conditions, accelerating the discovery of new and efficient synthetic methods. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages for the synthesis of energetic compounds like azides. europa.euresearchgate.neteuropa.eu This technology allows for precise control over reaction parameters such as temperature and pressure, leading to improved safety, efficiency, and scalability. wuxiapptec.comresearchgate.net

The integration of flow chemistry with automated synthesis platforms is expected to play a significant role in the future of azido-benzonitrile chemistry. researchgate.netresearchgate.net This combination will enable the rapid and efficient production of a wide range of derivatives for screening and optimization in various applications. The use of microreactors is particularly well-suited for handling potentially explosive intermediates, as only small quantities are present at any given time. wuxiapptec.comresearchgate.net

Exploration of New Reactivity Modes for the Azido and Benzonitrile Moieties

While the azide and nitrile groups have well-established patterns of reactivity, there is still much to be explored. Future research will likely focus on discovering new ways to activate and transform these functional groups. For example, new catalytic systems could enable the conversion of the azide group into a wider range of nitrogen-containing functionalities. ecust.edu.cnnih.gov

Similarly, the nitrile group can be transformed into various other functional groups, including amines and carboxylic acids. ecust.edu.cn Researchers are investigating novel methods for these transformations that are more efficient and environmentally friendly than traditional approaches. The [3+2] cycloaddition of azides and nitriles to form tetrazoles is a particularly important reaction with applications in medicinal chemistry. researchgate.net The exploration of visible light-induced reactions also presents a promising avenue for developing mild and selective transformations. nih.gov

Interactive Data Table: Research Directions and Methodologies

Research Direction Key Methodologies Potential Outcomes
Expanding Synthetic Scope Click Chemistry, Post-Polymerization Modification Novel complex molecules, functional materials
Novel Catalytic Systems Copper Catalysis, Chitosan-based Catalysts Increased reaction efficiency and selectivity
Computational Studies Density Functional Theory (DFT) Predictive molecular design, mechanistic understanding
Flow Chemistry Microreactors, Automated Synthesis Safer, more efficient, and scalable synthesis
New Reactivity Modes [3+2] Cycloadditions, Photochemistry New functional group transformations, novel compounds

Q & A

Basic: What are the recommended synthetic routes for 3-azido-2-methylbenzonitrile, and how can purity be validated?

Answer:
The synthesis of this compound typically involves two key steps: (1) nitration or halogenation of a methyl-substituted benzonitrile precursor, followed by (2) nucleophilic substitution with sodium azide (NaN₃). For example, starting with 2-methyl-3-halobenzo-nitrile (halogen = Cl, Br), NaN₃ in a polar aprotic solvent (e.g., DMF, DMSO) at 60–80°C for 12–24 hours can introduce the azide group .
Purity validation:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to confirm >95% purity.
  • Spectroscopy:
    • IR: Azide stretch (~2100–2150 cm⁻¹) and nitrile stretch (~2230 cm⁻¹) .
    • ¹H NMR: Methyl protons at δ 2.3–2.6 ppm; aromatic protons in the range δ 7.1–7.8 ppm .

Basic: What safety protocols are critical when handling this compound?

Answer:
Azides are thermally sensitive and potentially explosive. Key precautions include:

  • Engineering controls: Use fume hoods with blast shields for synthesis and handling.
  • PPE: Wear flame-resistant lab coats, nitrile gloves, and safety goggles with side shields .
  • Storage: Store in a cool (<25°C), dry environment, away from reducing agents or heavy metals. Avoid glass containers; use polyethylene-lined containers .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in click chemistry?

Answer:
Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields may arise from:

  • Catalyst preparation: Compare in situ (e.g., CuSO₄ + sodium ascorbate) vs. pre-formed catalysts (e.g., TBTA-Cu(I)).
  • Solvent effects: Test polar (e.g., DMF) vs. aqueous systems; azide solubility varies significantly .
    Methodology:
  • Design a factorial experiment varying solvent, catalyst loading, and temperature.
  • Use LC-MS to quantify side products (e.g., triazole regioisomers) and optimize conditions .

Advanced: How should thermal stability studies be designed for this compound?

Answer:
Azides decompose exothermically; stability studies require:

  • Differential Scanning Calorimetry (DSC): Ramp temperatures from 25°C to 300°C at 10°C/min to identify decomposition onset.
  • Isothermal Testing: Hold samples at 40°C, 60°C, and 80°C for 1–7 days; monitor azide integrity via IR and HPLC .
    Contradiction resolution: If conflicting decomposition temperatures are reported, verify sample purity (trace metals accelerate decomposition) and DSC calibration standards .

Advanced: What strategies mitigate interference from the nitrile group during functionalization of this compound?

Answer:
The nitrile group may hydrolyze under acidic/basic conditions. To prevent side reactions:

  • pH control: Maintain neutral conditions (pH 6–8) during reactions.
  • Protecting groups: Temporarily convert nitrile to an amide (e.g., via partial hydrolysis with H₂O₂/H₂SO₄), then regenerate after azide functionalization .
    Validation: Monitor nitrile stability via IR (2230 cm⁻¹) and ¹³C NMR (~115–120 ppm for CN) .

Basic: What analytical techniques are essential for characterizing intermediates in this compound synthesis?

Answer:

  • TLC: Use silica gel plates with ethyl acetate/hexane (1:3) to track azide formation (Rf ~0.4–0.6).
  • Mass Spectrometry: ESI-MS in positive ion mode to confirm [M+H]⁺ at m/z 159.07 (C₈H₆N₄⁺) .

Advanced: How can researchers optimize the regioselectivity of this compound in heterocyclic synthesis?

Answer:
Regioselectivity in cycloadditions depends on:

  • Substrate design: Use electron-deficient alkynes to favor 1,4-triazole isomers.
  • Catalyst tuning: Replace Cu(I) with Ru(II) catalysts for alternative selectivity .
    Data analysis: Compare ¹H NMR shifts of triazole protons (δ 7.5–8.2 ppm for 1,4 vs. δ 6.8–7.3 ppm for 1,5 isomers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.